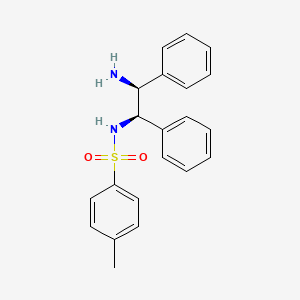![molecular formula C25H28N2O6 B15199113 (4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to alanine (Ala) and threonine (Thr) residues, with a Psi(Me,Me)pro modification. This modification involves the substitution of the proline (Pro) residue with a Psi(Me,Me)pro moiety, which enhances the stability and bioactivity of the peptide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy. The process begins with the attachment of the Fmoc-protected amino acid to a solid resin, followed by sequential addition of other amino acids. The Psi(Me,Me)pro modification is introduced during the synthesis by incorporating the modified proline residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of green solvents and environmentally friendly reagents is encouraged to minimize the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling: Formation of peptide bonds using coupling reagents like HBTU, HATU, or DIC.
Cleavage: Removal of the peptide from the resin using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU, or DIC in the presence of a base like DIPEA.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The major product formed from these reactions is the desired peptide, Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH, along with by-products like Fmoc-protected amino acids and cleaved resin fragments.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins. Its stability and bioactivity make it a valuable building block for designing novel peptides with therapeutic potential.
Biology
In biological research, Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. Its modified structure allows for enhanced binding affinity and specificity.
Medicine
The compound is explored for its potential in drug development, particularly in designing peptide-based therapeutics for various diseases. Its stability and bioactivity make it a promising candidate for developing new drugs.
Industry
In the industrial sector, Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications, including drug delivery and tissue engineering.
Wirkmechanismus
The mechanism of action of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The Psi(Me,Me)pro modification enhances the compound’s stability and bioactivity, allowing it to effectively bind to its targets and modulate their activity. The fluorenylmethyloxycarbonyl group provides additional stability and protection during synthesis and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-Phe-Thr(Psi(Me,Me)pro)-O-Me
- Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
- Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
Uniqueness
Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is unique due to its specific amino acid sequence and Psi(Me,Me)pro modification. This modification enhances the compound’s stability and bioactivity, making it a valuable tool in scientific research and industrial applications. Compared to similar compounds, Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH offers improved binding affinity and specificity, making it a preferred choice for various applications.
Eigenschaften
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-14(22(28)27-21(23(29)30)15(2)33-25(27,3)4)26-24(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,26,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTYMCWKCJUKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
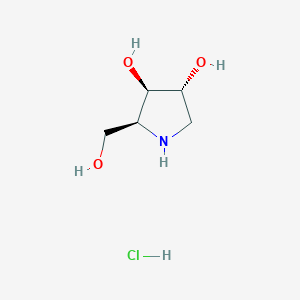
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
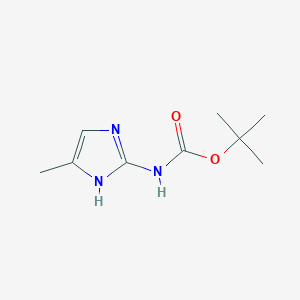
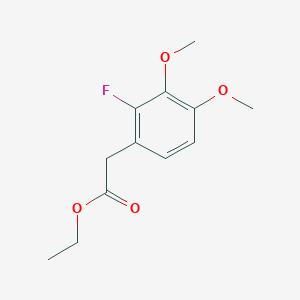
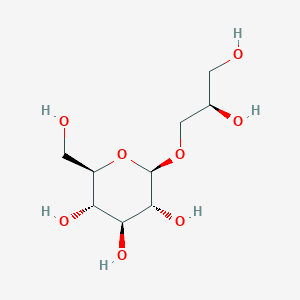
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)
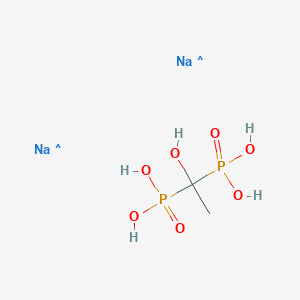
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)

